2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16087480
InChI: InChI=1S/C23H18BrN3O2S/c1-15-6-10-17(11-7-15)25-21(28)14-30-23-26-20-5-3-2-4-19(20)22(29)27(23)18-12-8-16(24)9-13-18/h2-13H,14H2,1H3,(H,25,28)
SMILES:
Molecular Formula: C23H18BrN3O2S
Molecular Weight: 480.4 g/mol

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

CAS No.:

Cat. No.: VC16087480

Molecular Formula: C23H18BrN3O2S

Molecular Weight: 480.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide -

Specification

Molecular Formula C23H18BrN3O2S
Molecular Weight 480.4 g/mol
IUPAC Name 2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Standard InChI InChI=1S/C23H18BrN3O2S/c1-15-6-10-17(11-7-15)25-21(28)14-30-23-26-20-5-3-2-4-19(20)22(29)27(23)18-12-8-16(24)9-13-18/h2-13H,14H2,1H3,(H,25,28)
Standard InChI Key GRJRWQGTUVJULT-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br

Introduction

Synthesis Methods

The synthesis of quinazoline derivatives typically involves multi-step reactions. While specific methods for 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide are not detailed, related compounds often use techniques such as refluxing or microwave-assisted synthesis. The process may involve the reaction of appropriate precursors like 4-bromophenylquinazoline derivatives with acetamide-forming reagents.

Biological Activities

Quinazoline derivatives are known for their potential as anticancer and antimicrobial agents. Although specific biological activity data for 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is lacking, related compounds have shown promising results in these areas. For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have demonstrated antimicrobial and anticancer activities .

Biological ActivityRelated Compounds
Antimicrobial ActivityN-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
Anticancer ActivityVarious quinazoline derivatives

Potential Applications

Given its structural features, 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide could have applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its potential biological activities suggest it may be useful in treating diseases where quinazoline derivatives have shown efficacy.

Potential ApplicationBasis
Anticancer TherapyQuinazoline derivatives' known anticancer properties
Antimicrobial TherapyRelated compounds' antimicrobial activities

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